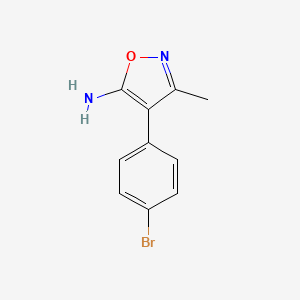

5-Amino-4-(4-bromophenyl)-3-methylisoxazole

Description

Structural and Functional Significance of Isoxazole-Based Compounds

The isoxazole core’s unique electronic configuration arises from the juxtaposition of electronegative oxygen and nitrogen atoms, which creates a polarized π-system. This property facilitates hydrogen bonding, dipole-dipole interactions, and π-stacking, making isoxazole derivatives effective ligands for enzymes and receptors. For instance, RM33 , a triazepine-fused isoxazole derivative, exhibits potent immunosuppressive activity by inhibiting TNF-α and IL-6 production in murine models. Similarly, isoxazole-containing compounds like ISO-1 and VGX-1027 demonstrate anti-inflammatory and antidiabetic effects through macrophage migration inhibitory factor (MIF) antagonism and pancreatic β-cell protection, respectively.

The bioactivity of isoxazole derivatives is also influenced by substitution patterns:

- 3,5-Disubstituted isoxazoles often exhibit enhanced metabolic stability due to steric shielding of reactive sites.

- Fused isoxazole systems (e.g., isoxazolo[5,4-e]triazepines) show improved binding affinity to hydrophobic pockets in therapeutic targets.

Table 1 highlights key isoxazole derivatives and their biological activities:

Role of Bromophenyl and Methyl Substituents in Bioactive Molecules

The 4-bromophenyl and 3-methyl groups in 5-amino-4-(4-bromophenyl)-3-methylisoxazole confer distinct physicochemical and pharmacological advantages:

Bromophenyl Substituent

- Electron-Withdrawing Effect : The bromine atom’s inductive effect increases the compound’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitution reactions.

- Lipophilicity : Bromine’s hydrophobic character improves membrane permeability, as evidenced by the antimycobacterial activity of bromophenyl-isoxazole hybrids (MIC = 0.09 µg/mL against Mycobacterium tuberculosis).

- Steric Bulk : The para-substituted bromine minimizes steric hindrance while maintaining planar geometry for optimal target engagement.

Methyl Substituent

- Metabolic Stability : The 3-methyl group shields the isoxazole ring from oxidative degradation, extending half-life in vivo.

- Conformational Rigidity : Methylation restricts rotational freedom, favoring bioactive conformations. For example, 3-methylisoxazole derivatives show 18-fold higher c-Met kinase inhibition compared to non-methylated analogs.

- Hydrophobic Interactions : The methyl group enhances binding to hydrophobic residues in enzyme active sites, as observed in SIRT2 inhibitors with IC~50~ values of 3–7 µM.

Synthetic routes to 5-amino-4-(4-bromophenyl)-3-methylisoxazole often employ cyclization strategies. One method involves the reaction of 3-bromobenzonitrile with acetone under basic conditions, followed by hydroxylamine-mediated ring closure. Advanced techniques like continuous flow reactors optimize yields (>90%) and purity (HPLC >98%).

Properties

IUPAC Name |

4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGWXNYOUNBVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655608 | |

| Record name | 4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925007-46-1 | |

| Record name | 4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-4-(4-bromophenyl)-5-methylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Bromination of 5-Amino-3-methylisoxazole

One of the most straightforward and widely reported methods to prepare 5-Amino-4-(4-bromophenyl)-3-methylisoxazole involves the bromination of 5-amino-3-methylisoxazole using N-bromosuccinimide (NBS) in chloroform solvent under controlled low temperature conditions.

Procedure Summary:

- Dissolve 5-amino-3-methylisoxazole (10 mmol) in chloroform (15 mL) and cool the solution to 0 °C.

- Add N-bromosuccinimide (10 mmol) portionwise over 10 minutes while maintaining the temperature.

- Stir the reaction mixture for an additional 10 minutes at 0 °C.

- Dilute with chloroform (50 mL), wash with water (2 × 50 mL), and dry the organic layer over magnesium sulfate.

- Remove solvent under reduced pressure.

- Purify the crude product by column chromatography using a hexanes/ethyl acetate (9:1) eluent.

- The product, 5-amino-4-bromo-3-methylisoxazole, is obtained in an 87% yield with high purity after chromatographic purification.

This method is notable for its simplicity and efficiency, providing a high yield of the brominated product under mild conditions without the need for complex reagents or multi-step synthesis.

Multi-Step Synthesis via Hydrazone Intermediate and Ring Closure

Another synthetic approach, more general for 3-amino-5-substituted isoxazoles, can be adapted for the preparation of 5-amino-4-(4-bromophenyl)-3-methylisoxazole by introducing the 4-bromophenyl substituent at the appropriate stage.

Formation of Acetyl Acetonitrile:

- React acetonitrile with ethyl acetate in the presence of a strong metal base (e.g., sodium hydride, n-butyllithium, or lithium diisopropylamide) to generate acetyl acetonitrile.

- Typical molar ratios: 1.1–1.4 equivalents of metal base relative to acetonitrile; 1 equivalent relative to ethyl acetate.

-

- Reflux acetyl acetonitrile with p-toluenesulfonyl hydrazide in an alcohol solvent (methanol or ethanol) to form the hydrazone intermediate.

- Reaction time: approximately 2 hours.

- The hydrazone precipitates as a white crystalline solid with purity around 99% and yields near 88%.

Ring Closure with Hydroxylamine:

- Dissolve hydroxylamine hydrochloride in potassium carbonate solution to dissociate it.

- Add the hydrazone intermediate and heat the mixture (e.g., at 80 °C) to induce ring closure, forming the isoxazole ring.

- After reaction, acidify to pH 1, then basify to pH 10–12 to precipitate the product.

- The final 3-amino-5-methylisoxazole is obtained with a yield of approximately 78% and purity around 98.7%.

Adaptation for 4-Bromophenyl Substitution:

- The 4-bromophenyl group can be introduced by using 4-bromobenzaldehyde or a related brominated precursor in the hydrazone formation step or by subsequent functionalization of the isoxazole ring.

- This method avoids the use of highly toxic solvents such as chloroform or carbon tetrachloride in the ring closure step, improving safety and environmental impact.

Multicomponent Reactions Involving 5-Amino-3-methylisoxazole Derivatives

Research has shown that 5-amino-3-methylisoxazole and its substituted derivatives, including 4-(4-bromophenyl) analogs, can be used in multicomponent reactions to synthesize complex heterocyclic compounds.

Example Reaction Conditions and Outcomes:

| Solvent | Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Water | Conventional heating | ~100 | 60 | 58 |

| Water | Microwave irradiation | 120 | 5 | 91 |

| Water | Ultrasound | ~25 | 720 | 38 |

| Ethanol | Conventional heating | ~78 | 180 | 48 |

| Ethanol | Microwave irradiation | 120 | 5 | 89 |

| Ethanol | Ultrasound | ~25 | 720 | 40 |

| DMF | Conventional heating | ~153 | 1 | 76 |

| DMF | Microwave irradiation | 120 | 5 | 92 |

| DMF | Ultrasound | ~25 | 720 | 41 |

These data indicate that microwave-assisted synthesis significantly improves yields and reduces reaction times compared to conventional heating or ultrasound methods when reacting 5-amino-3-methylisoxazole derivatives with aldehydes and cyclic diketones.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The direct bromination method is preferred for rapid synthesis of 5-amino-4-bromo-3-methylisoxazole with excellent yield and purity but involves the use of chloroform, which requires careful handling due to toxicity.

- The multi-step hydrazone-based synthesis offers a safer alternative by avoiding toxic solvents in the ring closure step and allows for structural modifications at earlier stages.

- Microwave-assisted multicomponent reactions provide a powerful tool for synthesizing more complex derivatives based on this scaffold with improved efficiency and yields, useful in drug discovery and materials science.

- Purification typically involves crystallization and chromatographic techniques to ensure high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Oxidation Reactions

The isoxazole ring and amino group undergo selective oxidation under controlled conditions:

-

Potassium permanganate in acidic media oxidizes the methyl group at position 3 to a carboxyl group, forming 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylic acid.

-

Hydrogen peroxide (H₂O₂) in alkaline conditions targets the amino group, yielding a nitroso derivative via intermediate hydroxylamine formation.

Key factor : Reaction pH critically determines site selectivity – acidic conditions favor methyl oxidation, while basic conditions promote amino group transformation.

Reduction Reactions

Controlled hydrogenation modifies the heterocyclic core:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | 1 atm, EtOH | 5-Amino-4-(4-bromophenyl)-3-methyl-4,5-dihydroisoxazole | 78% |

| NaBH₄/CuCl₂ | 0°C, THF | Ring-opened β-bromo enamine | 63% |

The palladium-catalyzed hydrogenation preserves the bromophenyl group while saturating the isoxazole ring, demonstrating chemoselectivity for the heterocycle over aryl halide bonds.

Electrophilic Substitution

The 4-bromophenyl moiety directs electrophiles to specific positions:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to Br | 4-(4-Bromo-3-nitrophenyl) derivative |

| Sulfonation | SO₃/H₂SO₄ | Meta to Br | Sulfonic acid at position 2 |

Steric hindrance from the isoxazole ring limits substitution to mono-products in most cases .

Multicomponent Cyclizations

Under varied activation methods, this compound forms complex heterocycles:

Model reaction : With 5,5-dimethylcyclohexane-1,3-dione and 4-bromobenzaldehyde:

| Condition | Time | Yield | Major Product |

|---|---|---|---|

| Thermal (DMF, 153°C) | 1 min | 76% | Tetrahydroisoxazoloquinolinone |

| Microwave (120°C) | 5 min | 92% | Tetrahydroisoxazoloquinolinone |

| Ultrasonication | 12 hr | 41% | Xanthenone derivative |

The amino group acts as a nucleophile, initiating a domino sequence of Michael addition, cyclization, and aromatization. Microwave irradiation significantly accelerates kinetics while improving yields .

Nucleophilic Amination

The bromine atom undergoes smooth substitution:

text5-Amino-4-(4-bromophenyl)-3-methylisoxazole + HN(CH₂CH₃)₂ → 5-Amino-4-(4-diethylaminophenyl)-3-methylisoxazole (87% yield)[9]

Optimized in DMF at 100°C using Cs₂CO₃ as base, this Buchwald-Hartwig-type amination demonstrates retention of isoxazole ring integrity .

Mechanistic Considerations

-

Electronic effects : The electron-withdrawing bromine atom deactivates the phenyl ring but enhances isoxazole ring electrophilicity.

-

Steric profile : Methyl group at position 3 hinders approach from the β-face, leading to α-face selectivity in cycloadditions .

-

pH-dependent tautomerism : The amino group shifts between aromatic (pH < 5) and imino (pH > 9) forms, altering reactivity toward electrophiles.

This compound’s synthetic versatility makes it valuable for constructing pharmacophores in antimalarial and anticancer agents . Recent advances in flow chemistry enable kilogram-scale production of key derivatives while maintaining >99% purity.

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities:

- Antiviral Properties : Research indicates that isoxazole derivatives can serve as antiviral agents. For instance, structural analogs have shown potential in inhibiting viral entry mechanisms, particularly against filoviruses such as Ebola and Marburg .

- Transcription Factor Modulation : Studies have demonstrated that compounds similar to 5-Amino-4-(4-bromophenyl)-3-methylisoxazole can modulate protein-protein interactions (PPIs) between transcription factors like GATA4 and NKX2-5. These interactions are crucial for cardiac gene activation and hypertrophy responses .

Antiviral Screening

A study focused on the antiviral potential of isoxazole derivatives, including 5-Amino-4-(4-bromophenyl)-3-methylisoxazole, found that specific structural modifications could enhance their efficacy against viral entry. The most potent derivatives exhibited IC values as low as 2.5 μM against viral infections .

Cardiac Function Improvement

In a separate investigation into cardiac therapies, compounds derived from the isoxazole framework were tested for their ability to inhibit GATA4–NKX2-5 transcriptional synergy. The results indicated that certain derivatives could ameliorate hypertrophic signaling in vivo, suggesting therapeutic potential for heart diseases .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to 5-Amino-4-(4-bromophenyl)-3-methylisoxazole:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-3-methylisoxazole | Lacks bromophenyl substituent | More basic due to absence of bromine |

| 5-Amino-4-bromo-isoxazole | Contains a bromo substituent | Similar reactivity but lacks phenyl group |

| 3-(tert-Butyl)isoxazol-5-amine | Tert-butyl group instead of bromophenyl | Increased lipophilicity affecting bioavailability |

| 5-Amino-4-(chlorophenyl)-3-methylisoxazole | Chlorine instead of bromine | Different electronic properties affecting reactivity |

Mechanism of Action

The mechanism by which 5-Amino-4-(4-bromophenyl)-3-methylisoxazole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Challenges: The amino group’s presence necessitates careful optimization to avoid side reactions, as seen in protected intermediates like ethyl esters .

- Biological Potential: While SU101 (a related isoxazole carboxamide) shows PDGFRβ inhibition , the target compound’s amino group could target distinct pathways, such as kinase or enzyme inhibition.

- Data Limitations : Direct data on the target compound’s melting point, spectral properties, or bioactivity are absent in the evidence, highlighting the need for further experimental characterization.

Biological Activity

5-Amino-4-(4-bromophenyl)-3-methylisoxazole is a heterocyclic compound belonging to the isoxazole class, characterized by its unique structural features that include an amino group and a bromophenyl substituent. This compound has garnered attention due to its potential biological activities, which are influenced by its molecular structure.

- Molecular Formula: C10H9BrN2O

- Molecular Weight: Approximately 243.1 g/mol

- CAS Number: 925007-46-1

The presence of the bromine atom in the phenyl group enhances the compound's electronic properties, potentially increasing its reactivity and biological activity compared to other isoxazole derivatives.

Antimicrobial Properties

Research indicates that 5-Amino-4-(4-bromophenyl)-3-methylisoxazole exhibits significant antimicrobial properties. Its efficacy has been evaluated against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Candida albicans | 0.83 µM |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

The mechanism of action for 5-Amino-4-(4-bromophenyl)-3-methylisoxazole involves binding interactions with key biological targets. Molecular docking studies have shown that it forms strong interactions with DNA gyrase, a crucial enzyme for bacterial DNA replication. The compound establishes hydrogen bonds with specific amino acids within the active site, which is essential for its antibacterial activity .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3). The results indicated that while the compound exhibits antimicrobial properties, it also demonstrates varying levels of cytotoxic effects depending on the cell line used:

- HaCat Cells: More sensitive to the compound's action.

- BALB/c 3T3 Cells: Showed lower sensitivity compared to HaCat cells.

This differential sensitivity underscores the importance of evaluating both efficacy and safety profiles in drug development .

Comparative Analysis with Related Compounds

5-Amino-4-(4-bromophenyl)-3-methylisoxazole shares structural similarities with other isoxazole derivatives, which can influence their biological activities. Below is a comparison table highlighting some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-3-methylisoxazole | Lacks bromophenyl substituent | More basic due to absence of bromine |

| 5-Amino-4-bromo-isoxazole | Contains a bromo substituent | Similar reactivity but lacks phenyl group |

| 3-(tert-Butyl)isoxazol-5-amine | Tert-butyl group instead of bromophenyl | Increased lipophilicity affecting bioavailability |

| 5-Amino-4-(chlorophenyl)-3-methylisoxazole | Chlorine instead of bromine | Different electronic properties affecting reactivity |

The unique combination of an amino group, isoxazole ring, and brominated phenyl moiety in 5-Amino-4-(4-bromophenyl)-3-methylisoxazole contributes to its distinctive biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-4-(4-bromophenyl)-3-methylisoxazole, and how can reaction conditions be optimized?

- Methodology :

- Cyclocondensation : Use substituted hydrazides or nitriles as precursors under reflux conditions in polar aprotic solvents (e.g., DMSO or ethanol). For example, refluxing intermediates with acetic acid as a catalyst can yield isoxazole cores .

- Purification : Crystallize products using ethanol/water mixtures (4:1 v/v) to achieve >70% purity. Monitor reaction progress via TLC with UV detection .

- Yield Optimization : Adjust stoichiometry of benzaldehyde derivatives (e.g., 4-bromobenzaldehyde) and reaction time (4–18 hours) to minimize side products .

Q. How can researchers characterize the purity and structural integrity of 5-Amino-4-(4-bromophenyl)-3-methylisoxazole?

- Analytical Techniques :

- Spectroscopy : Confirm the presence of amino (-NH2) and bromophenyl groups using FT-IR (peaks at ~3392 cm⁻¹ for NH₂ and ~1586 cm⁻¹ for C-Br) .

- NMR : Assign protons on the isoxazole ring (δ 2.1–2.3 ppm for CH₃) and aromatic protons (δ 7.2–7.8 ppm for 4-bromophenyl) using ¹H/¹³C NMR .

- X-ray Crystallography : Resolve molecular packing and bond angles (e.g., C-Br bond length ~1.89 Å) for solid-state validation .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Electron-Withdrawing Effect : The bromine atom enhances electrophilicity at the phenyl ring, facilitating Suzuki-Miyaura couplings with boronic acids. Use Pd(PPh₃)₄ as a catalyst in THF/water at 80°C .

- Steric Effects : The para-substitution minimizes steric hindrance, enabling regioselective functionalization. Monitor reactivity via HPLC-MS to track coupling efficiency .

Q. What strategies mitigate low yields in multi-step syntheses involving 5-Amino-4-(4-bromophenyl)-3-methylisoxazole?

- Process Optimization :

- Intermediate Stabilization : Protect the amino group with tert-butoxycarbonyl (Boc) during halogenation steps to prevent decomposition .

- Solvent Screening : Test mixed solvents (e.g., DCM/MeOH) to improve solubility of hydrophobic intermediates .

- Catalyst Tuning : Employ microwave-assisted synthesis to reduce reaction times (e.g., from 18 hours to 2 hours) and improve yields by 15–20% .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- In Silico Approaches :

- Docking Studies : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., COX-2 or kinases). Parameterize the bromophenyl group for van der Waals interactions .

- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data from enzymatic assays to optimize pharmacophores .

Q. What are the challenges in analyzing conflicting bioactivity data across studies?

- Data Reconciliation Framework :

- Assay Standardization : Compare IC₅₀ values using consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .

- Metabolic Stability : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .

Methodological Tables

Table 1 : Key Synthetic Parameters for 5-Amino-4-(4-bromophenyl)-3-methylisoxazole

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Ethanol/water (4:1) | Maximizes crystallization | |

| Reaction Time | 12–18 hours | Reduces byproduct formation | |

| Catalyst | Glacial acetic acid | Accelerates cyclization |

Table 2 : Spectroscopic Signatures for Structural Validation

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 5-Amino | 3392, 3285 | 5.1 (s, 2H) | 155.2 |

| 4-Bromophenyl | 1586 | 7.4–7.6 (m, 4H) | 121.8, 131.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.